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Compound of Interest

Compound Name: AZ-3

Cat. No.: B12430860

A detailed comparison of the efficacy of the adenovirus-vectored vaccine AZD1222
(AstraZeneca) and mRNA-based vaccines (Pfizer-BioNTech's BNT162b2 and Moderna's
MRNA-1273) is presented below for researchers, scientists, and drug development
professionals. This guide provides a comprehensive overview of their performance, supported
by data from pivotal clinical trials and real-world studies.

Comparative Efficacy Data

The following tables summarize the vaccine efficacy (VE) of AZD1222 and the two prominent
MRNA vaccines against various SARS-CoV-2 strains and different clinical endpoints.

Table 1: Efficacy Against Symptomatic COVID-19
(Original Strain) in Phase 3 Trials
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Efficacy in
. Trial Dosing Overall Older
Vaccine Developer o . ]
Participants Regimen Efficacy Adults (=65
years)
~32,449 76% (95% Cl:  85% (95% ClI:
AstraZeneca/ ] 2 doses, 4
AZD1222 (USs/Chile/Per 68% to 82%) 58% to 95%)
Oxford weeks apart
u) [1] [1]
Pfizer/BioNTe 2 doses, 21 95%
BNT162b2 ~43,448 >94%][2]
ch days apart (p<0.0001)[2]
Consistent
2 doses, 28
MRNA-1273 Moderna ~30,415 94.1%)][3] across age
days apart
groups

Table 2: Efficacy Against Severe Disease,
Hospitalization, and Death (Original Strain) in Phase 3
Trials

. Efficacy Against Efficacy Against
Vaccine .. . TR
Severe/Critical Disease Hospitalization
AZD1222 100% 100%
Not explicitly reported as a
9 cases in placebo vs. 1 in primary endpoint, but severe
BNT162b2 _ o _
vaccine group cases were minimal in the
vaccine group.
Prevention of severe disease
] defined by the need for
MRNA-1273 95.2% (after first dose)

hospitalization was a key

secondary endpoint.

Table 3: Real-World Effectiveness Against
Hospitalization and Death (Across Variants)
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A review of 79 real-world studies indicated that both AZD1222 and mRNA vaccines offer
comparable, high levels of protection against severe outcomes.

. Protection Against . .
Vaccine Type o Protection Against Death
Hospitalization

AzZD1222 (Viral Vector) 91.3% - 92.5% 91.4% - 93.3%

mMRNA Vaccines 91.3% - 92.5% 91.4% - 93.3%

Experimental Protocols: Phase 3 Clinical Trials

The methodologies for the pivotal Phase 3 trials of AZD1222, BNT162b2, and mRNA-1273
shared a common framework but had distinct features.

General Methodology

The trials were designed as randomized, placebo-controlled, observer-blinded studies.
Participants were randomly assigned to receive either the vaccine or a saline placebo. The
primary endpoint for all three trials was the prevention of symptomatic COVID-19, with cases
confirmed by Reverse Transcription Polymerase Chain Reaction (RT-PCR).

AZD1222 (D8110C00001)

o Participants: Approximately 32,449 adults were enrolled across sites in the US, Chile, and
Peru.

o Randomization: Participants were randomized in a 2:1 ratio to receive either AZD1222 or a
saline placebo.

e Dosage: Two intramuscular doses of 5x101° viral particles were administered four weeks
apart.

e Case Definition (Symptomatic COVID-19): A positive SARS-CoV-2 RT-PCR test and at least
one of the following: fever, cough, shortness of breath, or anosmia/ageusia. Alternatively, at
least two of the following were required: fever, new or worsening cough, muscle pain,
fatigue, vomiting/diarrhea, and loss of smell/taste.
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o Case Definition (Severe/Critical COVID-19): A positive SARS-CoV-2 RT-PCR test plus
clinical signs of severe systemic illness, respiratory failure, evidence of shock, significant
acute renal, hepatic, or neurologic dysfunction, admission to an ICU, or death.

BNT162b2 (C4591001)
o Participants: Approximately 43,548 individuals aged 16 and older were enrolled.
o Randomization: Participants were randomized 1:1 to the vaccine or placebo group.

o Dosage: Two intramuscular doses of 30 pg were administered 21 days apatrt.

¢ Case Definition (Symptomatic COVID-19): Presence of at least one of the following
symptoms: fever, new or increased cough, new or increased shortness of breath, chills, new
or increased muscle pain, new loss of taste or smell, sore throat, diarrhea, or vomiting,
combined with a positive SARS-CoV-2 PCR test within 4 days.

o Efficacy Assessment: Efficacy was measured starting 7 days after the second dose.

MRNA-1273 (COVE Study)

o Participants: Approximately 30,000 adult volunteers at high risk for COVID-19 were enrolled
in the United States.

» Randomization: Participants were randomized 1:1 to receive the vaccine or a saline placebo.
e Dosage: Two intramuscular injections of 100 pug were administered 28 days apart.

o Case Definition (Symptomatic COVID-19): A positive SARS-CoV-2 RT-PCR test and at least
two systemic symptoms (fever, chills, myalgia, headache, sore throat, new olfactory or taste
disorders) or at least one respiratory sign or symptom (cough, shortness of breath, or
clinical/radiological evidence of pneumonia).

e Secondary Endpoints: Included the prevention of severe COVID-19 (defined by the need for
hospitalization) and prevention of SARS-CoV-2 infection regardless of symptoms.

Mechanisms of Action and Experimental Workflows
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The fundamental difference between AZD1222 and the mRNA vaccines lies in their delivery
mechanism for the genetic instructions of the SARS-CoV-2 spike protein.

AZD1222: Adenoviral Vector Vaccine

AZD1222 uses a replication-deficient chimpanzee adenovirus as a vector to deliver double-
stranded DNA encoding the SARS-CoV-2 spike protein into host cells.
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Calculate Vaccine Efficacy (VE)
VE = (1 - RR) * 100
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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